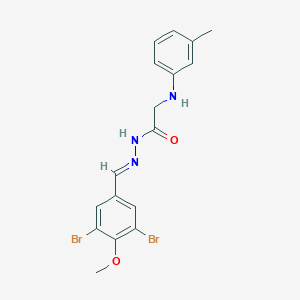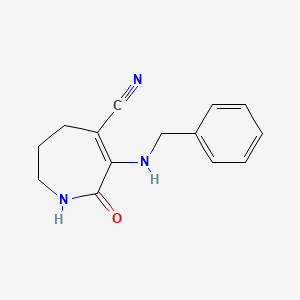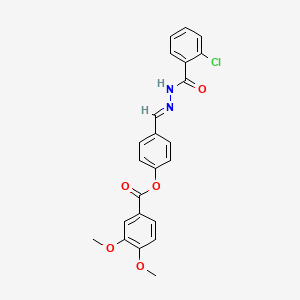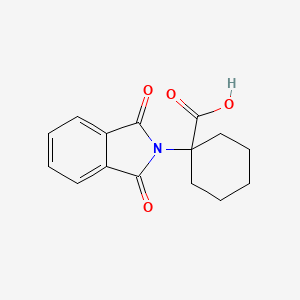
Mth-DL-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mth-DL-alanine: is a synthetic amino acid derivative with the chemical formula C5H8N2OS It contains a mixture of both D- and L- enantiomers of alanine, which are mirror images of each other
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mth-DL-alanine can be synthesized through several methods. One common approach involves the reaction of methionine with alanine under specific conditions. The reaction typically requires a catalyst and is carried out in an aqueous solution. The process involves the formation of a peptide bond between the methionine and alanine molecules.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical synthesis techniques. This often involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Mth-DL-alanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfur-containing compounds.
Substitution: Formation of substituted alanine derivatives.
Wissenschaftliche Forschungsanwendungen
Mth-DL-alanine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide bond formation and amino acid interactions.
Biology: Investigated for its role in protein synthesis and metabolic pathways.
Medicine: Explored for its potential use in drug development and as a diagnostic tool for certain diseases.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of Mth-DL-alanine involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins, affecting their structure and function. It may also interact with enzymes involved in amino acid metabolism, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Mth-DL-alanine can be compared with other similar compounds such as:
DL-alanine: A racemic mixture of D- and L-alanine, commonly used in biochemical studies.
Methionine: An essential amino acid with a sulfur-containing side chain, important for protein synthesis.
Sarcosine: A derivative of glycine, used in studies of amino acid metabolism.
Uniqueness: this compound is unique due to its combination of methionine and alanine properties, making it a valuable tool for studying the interactions and functions of these amino acids in various contexts.
Eigenschaften
Molekularformel |
C5H8N2OS |
|---|---|
Molekulargewicht |
144.20 g/mol |
IUPAC-Name |
3,5-dimethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C5H8N2OS/c1-3-4(8)7(2)5(9)6-3/h3H,1-2H3,(H,6,9) |
InChI-Schlüssel |
CGZSEKCKSNARIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)N(C(=S)N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Methoxy-1-naphthyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997926.png)
![2-[(E)-(1,2-dihydro-5-acenaphthylenylimino)methyl]-6-ethoxyphenol](/img/structure/B11997942.png)


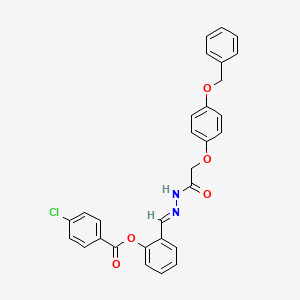
![(5Z)-3-Hexyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11997982.png)
![2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11997984.png)

![2-bromo-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6, 1'-cyclopentane]](/img/structure/B11997995.png)
